molecular formula C11H8O3 B8759187 5-hydroxy-2-phenyl-4H-pyran-4-one

5-hydroxy-2-phenyl-4H-pyran-4-one

Cat. No. B8759187
M. Wt: 188.18 g/mol
InChI Key: MITMLHADLMCGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-phenyl-4H-pyran-4-one is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-hydroxy-2-phenyl-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-hydroxy-2-phenyl-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-hydroxy-2-phenyl-4H-pyran-4-one

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

5-hydroxy-2-phenylpyran-4-one

InChI

InChI=1S/C11H8O3/c12-9-6-11(14-7-10(9)13)8-4-2-1-3-5-8/h1-7,13H

InChI Key

MITMLHADLMCGGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=CO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-oxo-6-phenyl-4H-pyran-3-yl acetate (100 mg, 0.4 mmol) in MeOH (10.9 mL) is added K2CO3 (180 mg, 1.3 mmol) and the reaction was stirred for 15 min at room temperature. The reaction mixture was concentrated under reduced pressure to provide 5-hydroxy-2-phenyl-4H-pyran-4-one which was used in the subsequent step without further purification. To a solution of crude 5-hydroxy-2-phenyl-4H-pyran-4-one (0.4 mmol) in acetone (10.9 mL) is added iodomethane (0.7 mL, 11.3 mmol) and the reaction mixture was heated at 60° C. for 2 h. After being cooled to room temperature, the reaction was concentrated under reduced pressure and diluted with CHCl3 (10 mL) and water (10 mL). The layers were separated and the organic fraction washed with sat. aq. NaCl, dried (Na2SO4), and concentrated under reduced pressure to provide (93%) of 5-methoxy-2-phenyl-4H-pyran-4-one as tan crystals which were used in the subsequent step without further purification. LC/MS (M+H)+ 203.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
10.9 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.